(3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol
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Overview
Description
(3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol: is a chemical compound that features a bicyclo[1.1.1]pentane core with a 4-fluorophenyl group and a methanol group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluorophenyl)bicyclo[111]pentan-1-yl)methanol typically involves the ring-opening reactions of [111]propellane, a highly strained bicyclic compoundThis process can be catalyzed by various reagents under mild conditions to achieve high yields and enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and advanced catalytic systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: (3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated aromatic compounds, alcohols, aldehydes, and carboxylic acids .
Scientific Research Applications
Chemistry: In chemistry, (3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated aromatic ring can enhance binding affinity and specificity in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of pharmacokinetics and pharmacodynamics .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of (3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanol group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- (3-Phenylbicyclo[1.1.1]pentan-1-yl)methanol
- (3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol
- (3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-yl)methanol
Comparison: Compared to these similar compounds, (3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol is unique due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity in various applications .
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-10-3-1-9(2-4-10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCWJCBSBSQUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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